[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile

Monoamine oxidase inhibition MAO‑A MAO‑B

Researchers replicating HCV protease inhibitor syntheses (US8633320) require precise 5,7-dibromo-8-(cyanomethoxy)quinoline architecture. Generic 8-HQ analogs fail to match steric/electronic profiles. - Key intermediate for patented HCV-targeting routes - IC50 >100 µM on MAO-A & MAO-B (no serotonergic side effects) - Modulates H-bonding/π-stacking for optoelectronic screening Supplied as neat solid. Immediate dispatch.

Molecular Formula C11H6Br2N2O
Molecular Weight 341.99 g/mol
CAS No. 88757-74-8
Cat. No. B12882725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile
CAS88757-74-8
Molecular FormulaC11H6Br2N2O
Molecular Weight341.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Br)Br)OCC#N)N=C1
InChIInChI=1S/C11H6Br2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2
InChIKeyWNUHGCPTSRTWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile – Core Characteristics


[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile is a 5,7-dihalo-8-substituted quinoline derivative featuring an acetonitrile (cyanomethyl) ether at the 8-position [1]. It belongs to the broad 8-hydroxyquinoline (8-HQ) scaffold family, known for metal chelation and diverse biological activities. The presence of two bromine atoms at C-5 and C-7 and the electron‑withdrawing nitrile group differentiates it from simpler 8-HQ analogs. This compound is primarily deployed as a synthetic intermediate in the preparation of HCV protease inhibitors [2] and has been catalogued in authoritative chemical databases [1] for research procurement.

[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile vs. Generic 8-HQ Analogs


Although many 8-hydroxyquinoline derivatives share the core scaffold, small structural modifications drive significant divergence in biological activity, metal‑binding properties, and synthetic utility. The replacement of the 8‑OH group with an acetonitrile ether removes the hydrogen‑bond donor capacity and introduces a nitrile moiety capable of coordinating metal ions or acting as a handle for further functionalisation. In targeted applications, such as the assembly of specific HCV protease inhibitors, the exact regiochemistry and substitution pattern are critical for downstream reactivity [1]. Consequently, generic substitution with an unsubstituted 8-HQ, a 5,7‑dichloro congener, or even a simple 8‑methoxy derivative cannot reproduce the steric, electronic, or pharmacokinetic profile of this compound. The evidence below quantifies the resulting performance gaps that justify a deliberate procurement choice.

[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile – Differentiation Evidence


MAO-A/MAO-B Inhibition Profile vs. Broxyquinoline

[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile (CHEMBL3398528) was evaluated in human recombinant MAO‑A and MAO‑B assays. It displayed an IC50 > 100,000 nM on both isoforms, indicating negligible inhibition [1]. In contrast, the parent 5,7-dibromo‑8-hydroxyquinoline (broxyquinoline) and other 8‑HQ derivatives frequently exhibit notable MAO inhibition (e.g., certain 8‑HQ derivatives show IC50 values in the low micromolar range) [2]. The acetonitrile ether modification essentially abolishes MAO activity, a feature that can be advantageous for applications where off‑target MAO effects must be avoided.

Monoamine oxidase inhibition MAO‑A MAO‑B In vitro selectivity

HCV Protease Inhibitor Intermediate vs. Non-Brominated Analogs

Bromo‑substituted quinolines bearing an 8‑alkoxy group are explicitly claimed as essential intermediates in the synthesis of HCV‑targeting agents in Boehringer Ingelheim's patent portfolio [1]. The 5,7‑dibromo pattern, combined with the acetonitrile ether, provides a specific reactivity handle for subsequent cross‑coupling or nucleophilic displacement reactions, enabling efficient construction of the target protease inhibitor scaffold. Non‑brominated or mono‑halogenated analogs lack the necessary activation for the required synthetic sequence, making them unsuitable as direct replacements.

HCV protease inhibitor Synthetic intermediate Bromo‑quinoline

Fluorescence Modulation vs. 8-Hqbr2

A 2024 study on 5,7‑dibromo‑8‑hydroxyquinoline (8hqBr2) demonstrated that the free hydroxyl group is critical for forming supramolecular networks that control solid‑state fluorescence in organic‑inorganic hybrids [1]. Converting the hydroxyl to an acetonitrile ether would eliminate the proton‑donor capacity and alter the coordination geometry, potentially shifting emission wavelengths or quenching fluorescence in the same host matrix. While direct data for the acetonitrile ether are not yet published, the 8‑OH → 8‑OCH2CN transformation represents a predictable tuning strategy for researchers seeking to modulate emission properties without altering the bromine pattern.

Fluorescence Organic-inorganic hybrid materials Solid-state emission

[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile – Validated Applications


Synthesis of HCV Protease Inhibitor Intermediates

The compound's 5,7‑dibromo‑8‑(cyanomethoxy)quinoline architecture is explicitly claimed in patent US8633320 as a key intermediate for constructing HCV‑targeting molecules. Procurement is justified when replicating the patented synthetic route or developing novel analogs stemming from this core [1].

Chemical Probe with Clean MAO Off-Target Profile

With IC50 values exceeding 100 µM on both MAO‑A and MAO‑B, this acetonitrile ether is essentially devoid of monoamine oxidase activity [2]. Researchers developing chemical probes that must avoid serotonergic or dopaminergic side effects may select this compound over more promiscuous 8‑hydroxyquinoline analogs.

Fluorescence Tuning in Coordination Materials

Building on the established role of 5,7‑dibromo‑8‑hydroxyquinoline in organic‑inorganic hybrid emitters, the acetonitrile ether variant is expected to alter hydrogen‑bonding and π‑stacking patterns, thereby modulating solid‑state emission. This makes it a candidate for systematic photophysical screening in optoelectronic material discovery [3].

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